![molecular formula C16H26N2O2 B5917834 N-[3-(diethylamino)propyl]-4-ethoxybenzamide](/img/structure/B5917834.png)
N-[3-(diethylamino)propyl]-4-ethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(diethylamino)propyl]-4-ethoxybenzamide, also known as DEAB, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a critical role in various biological processes. DEAB has been used in a wide range of studies to investigate the physiological and biochemical effects of ALDH inhibition and to explore its potential therapeutic applications.
作用機序
N-[3-(diethylamino)propyl]-4-ethoxybenzamide works by inhibiting the activity of ALDH, which is an enzyme that plays a critical role in the metabolism of aldehydes. ALDH is involved in the detoxification of various endogenous and exogenous aldehydes, including those produced during oxidative stress and those generated by alcohol metabolism. By inhibiting ALDH, N-[3-(diethylamino)propyl]-4-ethoxybenzamide can lead to the accumulation of toxic aldehydes, which can cause cellular damage and apoptosis.
Biochemical and Physiological Effects:
ALDH inhibition by N-[3-(diethylamino)propyl]-4-ethoxybenzamide has been shown to have a wide range of biochemical and physiological effects. For example, it can lead to the accumulation of acetaldehyde, which is a toxic metabolite of alcohol. This can cause symptoms such as facial flushing, nausea, and headache, which are commonly experienced by individuals who have a genetic deficiency in ALDH. N-[3-(diethylamino)propyl]-4-ethoxybenzamide has also been shown to inhibit the growth of cancer cells and to induce apoptosis in cancer stem cells.
実験室実験の利点と制限
N-[3-(diethylamino)propyl]-4-ethoxybenzamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of ALDH, which makes it a useful tool for studying the role of this enzyme in various biological processes. It is also relatively stable and easy to handle, which makes it a convenient reagent for use in experiments. However, N-[3-(diethylamino)propyl]-4-ethoxybenzamide has some limitations as well. It can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, its effects on ALDH activity can be reversible, which can complicate interpretation of experimental results.
将来の方向性
There are several future directions for research on N-[3-(diethylamino)propyl]-4-ethoxybenzamide and its potential therapeutic applications. One area of interest is the development of N-[3-(diethylamino)propyl]-4-ethoxybenzamide analogs that have improved pharmacokinetic properties and greater selectivity for ALDH inhibition. Another area of interest is the investigation of the effects of ALDH inhibition on other biological processes, such as oxidative stress and inflammation. Finally, there is a need for further studies to explore the potential of N-[3-(diethylamino)propyl]-4-ethoxybenzamide as a cancer therapy and to identify the optimal dosing and delivery strategies for this compound.
合成法
N-[3-(diethylamino)propyl]-4-ethoxybenzamide can be synthesized using a multistep process that involves the reaction of 4-ethoxybenzoyl chloride with diethylamine to form N-(4-ethoxybenzoyl)-N,N-diethylamine. This intermediate is then reacted with 1,3-dibromopropane in the presence of a base to form N-[3-(diethylamino)propyl]-4-ethoxybenzamide.
科学的研究の応用
N-[3-(diethylamino)propyl]-4-ethoxybenzamide has been extensively used in scientific research to investigate the role of ALDH in various biological processes. For example, it has been used to study the effects of ALDH inhibition on cancer stem cells, which are believed to be responsible for tumor growth and resistance to chemotherapy. N-[3-(diethylamino)propyl]-4-ethoxybenzamide has been shown to selectively target cancer stem cells and inhibit their growth, suggesting that it may have potential as a cancer therapy.
特性
IUPAC Name |
N-[3-(diethylamino)propyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-4-18(5-2)13-7-12-17-16(19)14-8-10-15(11-9-14)20-6-3/h8-11H,4-7,12-13H2,1-3H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKTUCXGNLCAFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC=C(C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(Diethylamino)propyl]-4-ethoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

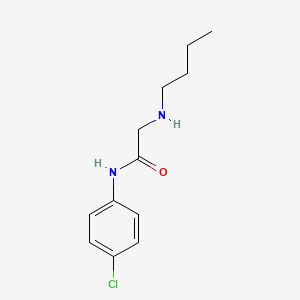
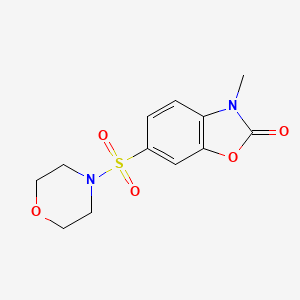
![5-({[2-(diethylamino)ethyl]amino}methylene)-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917769.png)
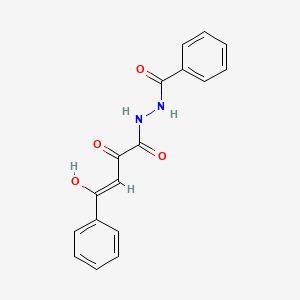
![N-{amino[(5-methyl-1,3-benzoxazol-2-yl)amino]methylene}benzamide](/img/structure/B5917787.png)
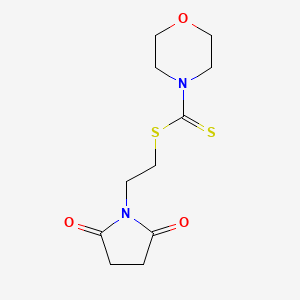
![2-(4-morpholinylcarbonyl)-3H-benzo[f]chromen-3-one](/img/structure/B5917795.png)
![dimethyl [3-(2-furyl)-2-propen-1-ylidene]malonate](/img/structure/B5917810.png)
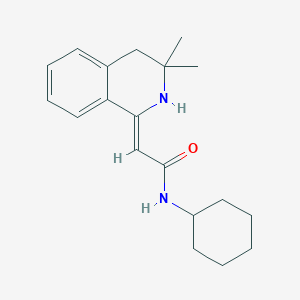
![N,N-diethyl-2-(8-methyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)ethanamine](/img/structure/B5917830.png)
![methyl (3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B5917843.png)
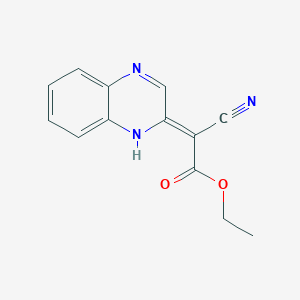
![N-(3-butyl-2,4-dioxo-1,2,3,4-tetrahydrobenzo[g]pteridin-8-yl)acetamide](/img/structure/B5917854.png)
methyl]amino}phenyl)benzamide](/img/structure/B5917862.png)